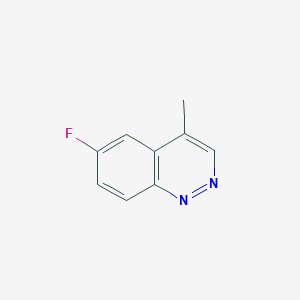

6-Fluoro-4-methylcinnoline

Description

Structure

3D Structure

Properties

CAS No. |

5376-23-8 |

|---|---|

Molecular Formula |

C9H7FN2 |

Molecular Weight |

162.16 g/mol |

IUPAC Name |

6-fluoro-4-methylcinnoline |

InChI |

InChI=1S/C9H7FN2/c1-6-5-11-12-9-3-2-7(10)4-8(6)9/h2-5H,1H3 |

InChI Key |

UUUOZVSSMNBSEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=NC2=C1C=C(C=C2)F |

Origin of Product |

United States |

Mechanistic Organic Chemistry of 6 Fluoro 4 Methylcinnoline Transformations

Reaction Mechanisms Governing Cinnoline (B1195905) Ring System Reactivity

The formation of the cinnoline ring system is not governed by a single reaction but rather by a diverse array of synthetic strategies, each with its own distinct mechanistic pathway. Classical methods, such as the Richter and von Richter syntheses, have laid the foundation for accessing this heterocyclic core. The von Richter synthesis, first reported in 1883, involves the cyclization of an ortho-alkynyl arenediazonium salt. A related and more general approach is the Richter cyclization, which utilizes the reaction of 2-alkynyl anilines with sodium nitrite (B80452) in acidic medium to form 3-substituted 4(1H)-cinnolones. researchgate.net

More contemporary approaches often employ transition-metal catalysis to construct the cinnoline framework with high efficiency and control. Rhodium(III)-catalyzed reactions, for instance, have emerged as powerful tools. One such method involves the cascade oxidative coupling and cyclization of Boc-arylhydrazines with alkynes. acs.org In these reactions, a five-membered rhodacycle intermediate has been isolated, providing key insight into the catalytic cycle. acs.org Another Rh(III)-catalyzed strategy is the coupling of azo substrates with α-diazocarbonyl compounds, which proceeds under mild, redox-neutral conditions to afford a wide range of cinnoline derivatives. rsc.org Kinetic isotope effect studies in related systems suggest that the ortho C-H bond activation is often the rate-determining step. rsc.org

Furthermore, transition-metal-free methods have been developed, highlighting the versatility of cinnoline synthesis. An important example is the intramolecular redox cyclization, which can proceed from starting materials like 2-nitrobenzyl alcohol and benzylamine. The proposed mechanism involves an initial intramolecular redox reaction to form a 2-nitrosobenzaldehyde intermediate, followed by condensation, isomerization, cyclization, and finally aromatization to yield the cinnoline product.

Influence of Fluorine and Methyl Substituents on Reaction Pathways and Electronic Properties

The electronic character of the 6-fluoro-4-methylcinnoline ring is significantly modulated by its substituents, which in turn dictates its reactivity. The fluorine atom at the 6-position and the methyl group at the 4-position exert distinct and sometimes opposing electronic effects.

The fluorine atom is highly electronegative and primarily exerts a strong electron-withdrawing inductive effect (-I). researchgate.net This effect decreases the electron density of the benzene (B151609) portion of the cinnoline ring. However, fluorine also possesses lone pairs of electrons that can participate in resonance, leading to a weaker, electron-donating mesomeric effect (+M). researchgate.net In many aromatic systems, the inductive effect of fluorine dominates, deactivating the ring towards electrophilic substitution. This electron-withdrawing nature can, however, make the ring more susceptible to nucleophilic aromatic substitution. For instance, the introduction of a fluorine group at the C4' position of a 2-azobiaryl system significantly retards the rate of electrochemical oxidation to the corresponding benzo[c]cinnolinium salt, highlighting its deactivating effect. acs.org

Conversely, the methyl group at the 4-position is an electron-donating group. It exerts a positive inductive effect (+I) and also a hyperconjugative effect, both of which increase the electron density of the heterocyclic part of the cinnoline system. In the synthesis of benzo[c]cinnolinium salts, the presence of a methyl group on the internal ring led to a good yield (70%), whereas a fluorine at the same position resulted in a lower yield (49%), demonstrating the opposing electronic influences of these substituents. acs.org The electron-donating nature of the methyl group can activate the ring, particularly the heterocyclic portion, towards certain transformations. For example, the methyl group of 4-methylcinnoline (B75869) is sufficiently activated to undergo condensation reactions with aldehydes.

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Fluoro | 6 | Strong Inductive (-I), Weak Mesomeric (+M) | Deactivates benzene ring to electrophilic attack; may facilitate nucleophilic aromatic substitution. |

| Methyl | 4 | Inductive (+I), Hyperconjugation | Activates the pyridazine (B1198779) ring; enables reactions at the methyl group (e.g., condensation). |

Stereochemical Aspects and Regiocontrol in this compound Synthesis and Derivatization

The principles of stereochemistry and regiocontrol are paramount in the synthesis of complex molecules like this compound and its derivatives, ensuring the precise spatial arrangement of atoms and the specific placement of functional groups.

Regiocontrol in the synthesis of the cinnoline ring itself is often dictated by the choice of starting materials and reaction conditions. For instance, in the Richter cyclization of ortho-alkynyl anilines, the substitution pattern on the aniline (B41778) ring directs the formation of the cinnoline skeleton to a specific regioisomer. researchgate.net Similarly, modern catalytic methods offer high levels of regioselectivity. Rh(III)-catalyzed annulations of 1-alkyl-1-phenylhydrazines with α-diazo-β-ketoesters, for example, exhibit excellent regioselectivity. rsc.org

Once the this compound core is formed, subsequent reactions must also be controlled. Electrophilic substitution reactions, such as nitration, on related halogenated benzo[c]cinnolines have shown that the incoming electrophile is directed ortho to the existing halogen substituent. scholarsjournal.net This directing effect, which can overcome steric hindrance, is crucial for predicting the outcome of derivatization reactions on the benzene ring of this compound. The azo-Povarov reaction, a [4+2] annulation of aryldiazenes, also proceeds with a high degree of regioselectivity to form cinnoline derivatives. acs.org

Stereocontrol becomes critical when chiral centers are introduced. While the parent this compound is achiral, its derivatization can create stereocenters. The synthesis of hexahydrocinnoline derivatives via a solid-phase aza-Diels-Alder reaction demonstrates that high stereoselectivity can be achieved. nih.gov In this specific case, the reaction resulted in the preferential formation of a single cycloadduct from the anti attack of the dienophile on the polymer-bound diene. nih.gov This illustrates that, by choosing appropriate chiral auxiliaries or catalysts, it is possible to synthesize enantiomerically enriched cinnoline derivatives. Asymmetric synthesis, in general, relies on kinetic control to produce a non-racemic mixture, as thermodynamic control would favor the formation of equal amounts of enantiomers. wikipedia.org

Advanced Spectroscopic and Structural Analysis of 6 Fluoro 4 Methylcinnoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about atomic connectivity, chemical environment, and three-dimensional structure.

¹H, ¹³C, and ¹⁹F NMR Techniques for Atomic Connectivity and Environment

A combination of one-dimensional NMR experiments is used to assign the structure of 6-Fluoro-4-methylcinnoline. Each technique provides unique and complementary information.

¹H NMR: The proton NMR spectrum reveals the number and environment of hydrogen atoms. For this compound, the spectrum shows a characteristic singlet for the methyl group (CH₃) and a complex multiplet region for the aromatic protons. vulcanchem.com The downfield shift of the aromatic protons is due to the deshielding effect of the aromatic ring current. The proton at the C8 position is notably shifted downfield, appearing as a doublet due to coupling with the H7 proton. vulcanchem.com

¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon environments. Due to the molecule's lack of symmetry, nine distinct signals are expected. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, F) and the hybridization state. libretexts.org The carbon attached to the fluorine atom (C6) is expected to show a large one-bond coupling constant (¹JCF). magritek.com Other carbons will also exhibit smaller couplings to fluorine over two, three, or four bonds (²JCF, ³JCF, ⁴JCF). magritek.com The methyl carbon appears at a characteristic upfield shift, while the aromatic and heterocyclic carbons resonate at lower fields. mdpi.com

¹⁹F NMR: As fluorine has a 100% abundant spin-½ nucleus (¹⁹F), ¹⁹F NMR is a highly sensitive and informative technique. icpms.cz For this molecule, a single signal is expected for the C6-F fluorine atom. Its chemical shift, typically in the range of -100 to -130 ppm relative to CFCl₃ for fluoroaromatic compounds, is sensitive to the electronic environment. icpms.czcolorado.edualfa-chemistry.com The signal would appear as a multiplet due to coupling with the ortho and meta protons (H5 and H7). icpms.cz

Table 1: Predicted 1D NMR Data for this compound (¹H data based on experimental values in DMSO-d₆ vulcanchem.com; ¹³C and ¹⁹F data are predicted based on typical chemical shift ranges and coupling constants for analogous structures libretexts.orgmagritek.commdpi.comicpms.czorganicchemistrydata.org)

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | CH₃ (C4) | ~2.45 | s (singlet) |

| H3 | ~7.3-7.9 | s (singlet) | |

| H5 | ~7.3-7.9 | dd (doublet of doublets), JH5-F6 ≈ 9-10 (ortho), JH5-H7 ≈ 2-3 (meta) | |

| H7 | ~7.3-7.9 | ddd (doublet of doublet of doublets), JH7-H8 ≈ 9, JH7-F6 ≈ 5-6 (meta), JH7-H5 ≈ 2-3 (meta) | |

| H8 | ~8.95 | d (doublet), JH8-H7 ≈ 9 | |

| ¹³C | CH₃ | ~15-20 | q (quartet) |

| C3 | ~120-125 | - | |

| C4 | ~145-150 | - | |

| C4a | ~140-145 | - | |

| C5 | ~110-115 | d (doublet), ²JCF ≈ 20-25 | |

| C6 | ~160-165 | d (doublet), ¹JCF ≈ 240-250 | |

| C7 | ~120-125 | d (doublet), ²JCF ≈ 20-25 | |

| C8 | ~130-135 | d (doublet), ³JCF ≈ 5-10 | |

| C8a | ~150-155 | - | |

| ¹⁹F | F6 | ~ -110 to -125 | ddd (doublet of doublet of doublets), JF6-H5 ≈ 9-10, JF6-H7 ≈ 5-6 |

Two-Dimensional NMR (COSY, HSQC, HMBC) for Complex Structural Assignments

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously connecting the atoms within the molecular framework. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, COSY would show a clear correlation between the adjacent aromatic protons H7 and H8, and also between H5 and H7, confirming their positions on the benzo- portion of the ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This experiment is crucial for assigning each carbon signal by linking it to its known proton. For example, the proton signal at ~2.45 ppm would correlate to the methyl carbon, and the aromatic proton signals would correlate to C3, C5, C7, and C8. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu This is arguably the most powerful experiment for piecing together the molecular skeleton. Key correlations would include the methyl protons (~2.45 ppm) showing cross-peaks to carbons C4 and C3, and the H5 proton showing correlations to C4, C6, and C8a, thus confirming the placement of the fluoro-substituted ring relative to the heterocyclic ring.

Table 2: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Significance |

|---|---|---|

| COSY | H7 ↔ H8 | Confirms ortho relationship on the benzene (B151609) ring. |

| H5 ↔ H7 | Confirms meta relationship on the benzene ring. | |

| HSQC | CH₃ ↔ C-CH₃ | Assigns the methyl carbon. |

| H3 ↔ C3 | Assigns the C3 carbon. | |

| H5, H7, H8 ↔ C5, C7, C8 | Assigns the protonated aromatic carbons. | |

| HMBC | CH₃ → C3, C4, C4a | Confirms the position of the methyl group at C4. |

| H3 → C4, C4a, C8a | Connects the pyridazine (B1198779) ring to the fusion carbons. | |

| H5 → C4, C6, C7, C8a | Confirms the connectivity around the C5 position. | |

| H8 → C4a, C6, C7 | Confirms the connectivity around the C8 position. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. lcms.cznih.gov For this compound, with a molecular formula of C₉H₇FN₂, the calculated exact mass serves as a primary confirmation of its identity.

Beyond molecular formula confirmation, mass spectrometry induces fragmentation of the molecule, and the resulting pattern provides valuable structural information. The fragmentation of cinnoline (B1195905) derivatives often involves the characteristic loss of a stable N₂ molecule from the heterocyclic ring, followed by further fragmentation of the remaining carbocyclic structure.

Table 3: Predicted HRMS Data and Fragmentation Pattern for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺• | [C₉H₇FN₂]⁺• | 162.0600 | Molecular Ion |

| [M - N₂]⁺• | [C₉H₇F]⁺• | 134.0532 | Loss of neutral nitrogen molecule |

| [M - N₂ - H]⁺ | [C₉H₆F]⁺ | 133.0454 | Loss of a hydrogen radical from the [M-N₂]⁺• ion |

| [M - N₂ - HCN]⁺• | [C₈H₆]⁺• | 102.0469 | Loss of hydrogen cyanide from the [M-N₂]⁺• ion |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These two methods are complementary; IR spectroscopy is sensitive to vibrations that change the molecule's dipole moment (e.g., polar bonds), while Raman spectroscopy detects vibrations that alter its polarizability (e.g., non-polar, symmetric bonds). photothermal.com The resulting spectra provide a unique "fingerprint" for the molecule and identify the functional groups present.

For this compound, key expected vibrations include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, observed just below 3000 cm⁻¹.

C=C and C=N stretching: These vibrations from the aromatic and heterocyclic rings produce a series of characteristic sharp bands in the 1400-1650 cm⁻¹ region.

C-F stretching: A strong absorption in the IR spectrum is expected in the 1200-1300 cm⁻¹ region, characteristic of an aryl-fluoride bond.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Activity |

|---|---|---|

| 3050-3150 | Aromatic C-H Stretch | IR (medium), Raman (strong) |

| 2900-3000 | Aliphatic (CH₃) C-H Stretch | IR (medium), Raman (medium) |

| 1550-1650 | Aromatic C=C and C=N Stretch | IR (strong), Raman (strong) |

| 1400-1500 | Aromatic Ring Skeletal Vibrations | IR (medium), Raman (medium) |

| 1200-1300 | Aryl C-F Stretch | IR (strong), Raman (weak) |

| 750-900 | C-H Out-of-Plane Bending | IR (strong), Raman (weak) |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Probing Electronic Structure and Purity

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions between molecular orbitals. azooptics.com As a conjugated heteroaromatic system, this compound is expected to exhibit distinct absorption bands in the UV region. The primary absorptions correspond to high-energy π→π* transitions within the conjugated system and lower-energy n→π* transitions involving the non-bonding electrons on the nitrogen atoms. ijprajournal.com The positions and intensities of these bands (λmax) are sensitive to the molecular structure and solvent environment. This technique is also a valuable tool for assessing compound purity and determining concentration via the Beer-Lambert law. ijprajournal.com

Fluorescence spectroscopy could further probe the electronic properties by measuring the light emitted after excitation. While many aromatic compounds fluoresce, the presence of the nitrogen-nitrogen bond in the cinnoline ring may provide a non-radiative decay pathway, potentially quenching fluorescence.

Table 5: Predicted Electronic Transitions for this compound

| Predicted λmax Range (nm) | Electronic Transition | Description |

|---|---|---|

| 220-280 | π → π | High-intensity absorption band related to the extended conjugated π-system. |

| 300-350 | π → π | Lower energy absorption band, often showing vibrational fine structure. |

| >350 | n → π* | Low-intensity absorption band from excitation of nitrogen lone-pair electrons. |

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. pdx.edu This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the planarity of the bicyclic cinnoline core.

For this compound, X-ray analysis would definitively establish the geometry of the molecule. Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular forces such as π-π stacking interactions between the aromatic rings and potential C-H···F or C-H···N hydrogen bonds, which govern the material's bulk properties. While specific crystal data for this compound is not publicly available, the analysis would be expected to confirm the planarity of the fused ring system and provide detailed metric parameters. nih.gov

Table 6: Structural Information Obtainable from X-ray Diffraction

| Parameter | Expected Finding | Significance |

|---|---|---|

| Molecular Geometry | Precise bond lengths and angles for all atoms. | Confirms atomic connectivity and hybridization. |

| Conformation | Confirmation of the planarity of the bicyclic ring system. | Validates the aromatic nature and geometry. |

| Crystal Packing | Arrangement of molecules in the unit cell. | Reveals intermolecular interactions (e.g., π-stacking, hydrogen bonds). |

| Unit Cell Dimensions | Lattice parameters (a, b, c, α, β, γ). | Defines the fundamental repeating unit of the crystal. |

Computational and Theoretical Studies on 6 Fluoro 4 Methylcinnoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for studying the intrinsic properties of molecular systems. researchgate.netaps.org DFT methods are widely used because they provide a good balance between computational cost and accuracy for predicting molecular structures, energies, and various electronic properties. researchgate.netaps.org For a molecule like 6-fluoro-4-methylcinnoline, DFT calculations can elucidate its geometry, electronic distribution, and spectroscopic characteristics. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311G(d,p)) is critical for obtaining reliable results that correlate well with experimental data. researchgate.netnih.govmdpi.complos.org

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals (FMOs). physchemres.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the energy of the lowest electronic excitation. physchemres.orgschrodinger.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. physchemres.org

In studies of related heterocyclic systems, DFT calculations have been employed to determine these values, providing insight into how substituents affect the electronic properties. researchgate.netdergipark.org.tr For instance, the introduction of electron-withdrawing or -donating groups can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. dergipark.org.tr Analysis of the FMOs also reveals the regions of the molecule most likely to be involved in chemical reactions. physchemres.org

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Cinnoline (B1195905) System (Illustrative Example) This table presents typical data obtained from DFT calculations on a related heterocyclic system to illustrate the output of such an analysis. Specific values for this compound would require a dedicated computational study.

| Parameter | Value (eV) | Description |

| EHOMO | -6.45 | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate an electron. |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 5.20 | Energy difference between HOMO and LUMO. Indicates chemical stability and reactivity. dergipark.org.tr |

Quantum chemical calculations are instrumental in exploring the potential energy surface of a molecule to identify its most stable conformations and tautomeric forms. For this compound, different spatial arrangements of the methyl group or potential puckering of the heterocyclic ring could exist. By optimizing the geometry of these various conformers and calculating their relative energies, the most stable, lowest-energy structure can be identified. mdpi.com

Furthermore, cinnoline systems can potentially exist in different tautomeric forms due to proton migration. DFT calculations can predict the relative energies of these tautomers in both the gas phase and in solution (using models like the Polarizable Continuum Model, PCM), thereby determining the predominant tautomer under specific conditions. plos.orgmdpi.com This information is vital as different tautomers can exhibit distinct chemical and biological properties.

DFT calculations provide a powerful means to predict and interpret various spectroscopic data. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for nuclei like ¹H, ¹³C, and ¹⁹F. plos.org By comparing the calculated chemical shifts with experimental data, the molecular structure can be confirmed. These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. plos.org

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical infrared (IR) spectrum helps in the assignment of experimental vibrational bands to specific functional groups and vibrational modes (e.g., C-F stretch, C=N stretch, aromatic C-H bend) within the molecule. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. bohrium.com It calculates the energies of vertical electronic transitions (e.g., n→π* or π→π*) and their corresponding oscillator strengths, which correlate to the absorption maxima (λmax) and intensities in an experimental UV-Vis spectrum. bohrium.comchalcogen.ro

Table 2: Illustrative Predicted Spectroscopic Data for a Heterocyclic Molecule This table exemplifies the type of data generated from computational spectroscopic predictions. The values are representative and not specific to this compound.

| Spectrum | Parameter | Predicted Value |

| 13C NMR | Chemical Shift (δ) of C-F | ~160 ppm |

| IR | Vibrational Frequency (ν) of C-F Stretch | ~1250 cm-1 |

| UV-Vis (TD-DFT) | Absorption Maximum (λmax) for π→π* | ~320 nm |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. dovepress.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. dovepress.comlammps.org For this compound, an MD simulation could be used to:

Explore Conformational Landscapes: By simulating the molecule over nanoseconds, MD can reveal the accessible conformations and the transitions between them, providing a more complete picture of the molecule's flexibility than static calculations alone. dovepress.com

Analyze Intermolecular Interactions: MD is particularly powerful for studying how a molecule interacts with its environment. mdpi.com Simulating this compound in a solvent like water can reveal details about its solvation shell and hydrogen bonding patterns. When studying its potential as a drug, MD simulations of the molecule bound to a target protein can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds or hydrophobic contacts), and calculate the free energy of binding. nih.gov

In Silico Prediction of Chemical Reactivity and Selectivity in Cinnoline Systems

DFT-based reactivity descriptors are valuable for predicting how and where a molecule is likely to react. mdpi.com These descriptors are derived from the principles of conceptual DFT and provide a quantitative measure of chemical reactivity. For cinnoline systems, these tools can predict the most likely sites for electrophilic or nucleophilic attack.

Key reactivity descriptors include:

Chemical Potential (μ) and Electronegativity (χ): These relate to the molecule's tendency to exchange electron density with its surroundings. physchemres.org

Chemical Hardness (η) and Softness (S): These measure the resistance of a molecule to a change in its electron distribution. physchemres.orgmdpi.com

Electrophilicity Index (ω): This global descriptor quantifies the ability of a molecule to accept electrons. mdpi.com

Fukui Functions (f(r)): This local descriptor identifies the most reactive sites within a molecule, indicating which atoms are most susceptible to nucleophilic (f⁺) or electrophilic (f⁻) attack. mdpi.commdpi.com

These calculations can guide synthetic chemists in predicting the regioselectivity of reactions involving the cinnoline ring. mdpi.com

Structure-Based Computational Design of Cinnoline Derivatives

Computational methods are integral to modern drug discovery, enabling the structure-based design of new, more potent, and selective therapeutic agents. mdpi.com For cinnoline derivatives, which have shown a range of biological activities, these approaches are used to optimize their interaction with specific protein targets. mdpi.comnih.govchemijournal.com

Molecular Docking: This is a computational technique that predicts the preferred orientation of a ligand (like a cinnoline derivative) when bound to a receptor protein to form a stable complex. nih.govchemijournal.com Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular interactions, helping to identify potential lead compounds from a virtual library. researchgate.net

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method establishes a statistical correlation between the 3D properties of a series of molecules and their biological activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that highlight the regions around the molecular scaffold where modifications (e.g., adding bulky, hydrophilic, or electronegative groups) are likely to increase or decrease activity. nih.gov Such models provide a roadmap for the rational design of new cinnoline analogues with improved potency. nih.gov

Mechanistic Insights into Biological Interactions of Cinnoline Scaffolds

Cinnoline (B1195905) Derivatives as Chemical Probes for Cellular and Molecular Targets

Chemical probes are small molecules used to study and manipulate biological systems by interacting with specific molecular targets. chemicalprobes.org The cinnoline scaffold serves as a valuable framework for developing such probes due to its versatile chemical nature, which allows for modifications to fine-tune its binding affinity and selectivity. researchgate.net These probes are instrumental in target validation and in understanding the functional roles of proteins in cellular pathways. chemicalprobes.orgpromega.de

Cinnoline derivatives can be tailored to act as fluorescent bioimaging agents, enabling the visualization and monitoring of cellular activities. ossila.com This is achieved by modifying the core structure to create fluorescent compounds that can be tracked within cells. For a chemical probe to be effective, it must demonstrate high affinity for its intended target, good cellular potency, and excellent selectivity over closely related proteins. promega.de The development of such specific probes is a critical aspect of drug discovery and basic research. snv63.ru

Exploration of Cinnoline-Based Scaffolds in Target-Oriented Molecular Design

Target-oriented molecular design involves creating compounds that are specifically engineered to interact with a particular biological target, such as an enzyme or a receptor. The cinnoline scaffold is a key building block in this process, providing a rigid and adaptable core for the synthesis of new therapeutic agents. mdpi.comrsc.org This approach allows for the development of compounds with optimized pharmacodynamic and pharmacokinetic properties. nih.gov

The design process often begins with a known molecular scaffold, which is then modified to enhance its interaction with the target. rsc.org For example, cinnoline derivatives have been designed as inhibitors for various enzymes, including protein kinases, which are crucial targets in cancer therapy. researchgate.netnih.gov The ability to systematically modify the cinnoline structure allows researchers to explore a wide range of chemical space and identify compounds with high potency and selectivity. researchgate.net

Mechanistic Studies of Enzyme Inhibition by Cinnoline Analogues (e.g., DNA Gyrase, Topoisomerase IV inhibition mechanisms)

Cinnoline derivatives have been identified as potent inhibitors of various enzymes, playing a crucial role in the development of new therapeutic agents. mdpi.com These compounds have shown significant activity against enzymes such as human neutrophil elastase (HNE), protein tyrosine phosphatases (PTP1B and TC-PTP), and topoisomerases. scilit.comnih.govmdpi.com

Human Neutrophil Elastase (HNE) Inhibition: A series of cinnoline derivatives have been synthesized and evaluated as HNE inhibitors. These compounds were found to be reversible and competitive inhibitors of HNE. Molecular docking studies have revealed that the cinnolin-4(1H)-one scaffold is attacked by the Ser195 hydroxyl group of HNE at the amido moiety, while derivatives with an ester function at the C-4 position are attacked at that point by Ser195. nih.gov The most potent of these compounds demonstrated a good balance between inhibitory activity and chemical stability. nih.gov

Protein Tyrosine Phosphatase (PTP1B and TC-PTP) Inhibition: Certain 3-(hydroxymethyl)cinnolin-4(1H)-ones have been identified as inhibitors of PTP1B and TC-PTP, which are targets for metabolic disease treatments. mdpi.com Some of these compounds showed selectivity for PTP1B, while others acted as dual inhibitors of both phosphatases. mdpi.com For instance, 6-Chloro-3-(hydroxymethyl)cinnolin-4(1H)-one and 6-Bromo-3-(hydroxymethyl)cinnolin-4(1H)-one displayed mixed inhibitory activity against both PTP1B and TC-PTP. mdpi.com

Topoisomerase Inhibition: The cinnoline nucleus is a structural component of compounds that inhibit topoisomerases, enzymes essential for controlling DNA topology. scilit.comresearchgate.net These enzymes are significant targets for anticancer drugs. scilit.com While specific mechanistic details for 6-Fluoro-4-methylcinnoline are not extensively documented in the provided results, the broader class of cinnoline derivatives shows promise in this area.

Below is a table summarizing the enzyme inhibition data for selected cinnoline analogues:

| Compound/Scaffold | Target Enzyme | Inhibition Mechanism | Key Findings |

| Cinnolin-4(1H)-one derivatives | Human Neutrophil Elastase (HNE) | Reversible, competitive | The scaffold is attacked by Ser195 of HNE. |

| 3-(Hydroxymethyl)cinnolin-4(1H)-ones | PTP1B and TC-PTP | Mixed inhibition | Some derivatives show dual inhibitory activity. |

| Cinnoline derivatives | Topoisomerases | Not specified | The cinnoline nucleus is a key structural feature for inhibitors. |

Receptor-Ligand Interaction Studies Involving Fluoro-Methylcinnoline Derivatives (e.g., Allosteric Modulation Mechanisms)

The interaction between ligands and receptors on the cell surface is fundamental to many biological processes, and alterations in these interactions are often linked to disease. frontiersin.org Fluoro-methylcinnoline derivatives, as part of the broader class of cinnoline compounds, are designed to interact with specific receptors to modulate their activity. mdpi.com

Molecular docking studies are a key tool for understanding these interactions at the molecular level. mdpi.com For instance, in studies of serotonin (B10506) receptors, the interaction between the ligand and the receptor often involves a salt bridge between a protonatable nitrogen atom on the ligand and a conserved aspartate residue in the receptor. mdpi.com The stability of these ligand-receptor complexes can be further investigated through molecular dynamics simulations. mdpi.com

While specific studies on this compound are not detailed in the provided search results, research on related fluoro-substituted compounds provides insights. For example, fluorinated quinoline (B57606) derivatives have been synthesized for use in drug discovery and bioimaging. ossila.com Similarly, fluoro-substituted cytisine (B100878) derivatives have been identified as high-affinity ligands for nicotinic receptors. researchgate.net

The N-methylation of peptide ligands, a related concept in ligand design, has been shown to induce conformational changes that can lead to selective binding to different receptor subtypes. nih.gov This highlights the importance of subtle structural modifications in determining receptor interaction and functional outcome.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Cinnoline Cores in Biological Systems

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial in medicinal chemistry for optimizing lead compounds into effective drugs. nih.govbenthamscience.com These studies systematically investigate how changes in the chemical structure of a molecule affect its biological activity and physicochemical properties. The cinnoline scaffold has been the subject of numerous such studies due to its broad spectrum of pharmacological activities. mdpi.comresearchgate.net

The biological activity of cinnoline derivatives is highly dependent on the nature and position of their substituents. mdpi.com For example, in a series of cinnoline-based Bruton's tyrosine kinase (BTK) inhibitors, 3D-QSAR studies revealed that bulky substitutions at the R1 and R3 positions, along with hydrophilic and negatively charged groups at the R1 position, were important for enhancing inhibitory activity. nih.gov

In another study on cinnoline derivatives as human neutrophil elastase (HNE) inhibitors, researchers inserted functional groups that had previously shown good results in a different scaffold, such as nitro and bromine at position 6 and an ethyl ester at position 3. nih.gov This systematic approach allows for a comparison of the SAR between different molecular scaffolds. nih.gov

The following table presents a summary of SAR findings for various cinnoline derivatives:

| Compound Series | Target | Key SAR Findings |

|---|---|---|

| Cinnoline-based BTK inhibitors | Bruton's tyrosine kinase (BTK) | Bulky substitutions at R1 and R3, and hydrophilic/negative electrostatic substitutions at R1 improve activity. nih.gov |

| Cinnoline-3-carboxamide derivatives | Antibacterial/Antifungal | Five or six-membered heterocycle substitutions at the 4-amino group confer antibacterial and antifungal activity. mdpi.com |

These studies demonstrate that the cinnoline core is a versatile platform for the development of new therapeutic agents, where targeted modifications can lead to significant improvements in biological activity and properties. ijper.org

Future Perspectives in 6 Fluoro 4 Methylcinnoline Research

Advancements in Sustainable and Green Synthetic Methodologies for Cinnolines

The synthesis of cinnoline (B1195905) derivatives has traditionally relied on methods that can be environmentally taxing. nih.gov However, the growing emphasis on green chemistry is driving the development of more sustainable and eco-friendly synthetic routes. nih.govnih.govrsc.org Future research will likely focus on several key areas to improve the synthesis of 6-Fluoro-4-methylcinnoline and other cinnoline analogues.

One promising approach is the use of microwave-assisted organic synthesis (MAOS) . This technique often leads to shorter reaction times, higher yields, and increased energy efficiency compared to conventional heating methods. researchgate.nettandfonline.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, further contributes to a greener process by minimizing solvent usage and purification steps. researchgate.netacs.org

The exploration of novel catalytic systems is another critical avenue. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, reducing waste. nih.gov Transition metal-catalyzed reactions, such as those involving rhodium, have already shown utility in the synthesis of cinnoline derivatives. Future work may explore more abundant and less toxic metals as catalysts. Furthermore, organocatalysis, which uses small organic molecules as catalysts, presents a metal-free and environmentally benign alternative. acs.org

The use of greener solvents is also a key aspect of sustainable synthesis. mdpi.com Researchers are increasingly investigating the use of water, polyethylene (B3416737) glycol (PEG), and bio-based solvents as alternatives to traditional volatile organic compounds. mdpi.comijpsjournal.com Solvent-free reaction conditions, where possible, represent the ideal green chemistry approach. tandfonline.com

Table 1: Comparison of Conventional and Green Synthetic Approaches for Cinnolines

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

| Energy Source | Conventional heating (e.g., oil bath) | Microwave irradiation, Ultrasound nih.govnih.gov |

| Catalysts | Often stoichiometric amounts of reagents | Heterogeneous catalysts, Nanoparticle catalysts, Organocatalysts nih.govacs.org |

| Solvents | Volatile organic compounds (VOCs) | Water, PEG, Bio-based solvents, Ionic liquids, Solvent-free conditions nih.govmdpi.com |

| Reaction Time | Often lengthy | Significantly reduced tandfonline.com |

| Waste Generation | High | Minimized through one-pot reactions and catalyst recycling nih.govresearchgate.net |

| Atom Economy | Can be low | Often higher due to multi-component reactions nih.gov |

Integration of Artificial Intelligence and Machine Learning in Cinnoline Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design of novel cinnoline compounds, including derivatives of this compound. nih.govspringernature.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates. mdpi.com

De novo drug design using generative AI models can propose entirely new molecular structures with desired properties. nih.govnih.gov These models can be trained on existing libraries of cinnoline compounds and their known biological activities to generate novel analogues of this compound with potentially enhanced efficacy or improved pharmacokinetic profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, powered by ML algorithms, can predict the biological activity of new compounds based on their chemical structure. This allows for the virtual screening of large compound libraries, prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. omicsonline.org

Furthermore, AI can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new cinnoline derivatives. By identifying potential liabilities early in the design process, researchers can focus their efforts on compounds with a higher likelihood of success in clinical trials. mdpi.com The integration of AI can also aid in designing synthetic routes, suggesting the most efficient and cost-effective ways to produce the designed molecules. asiaresearchnews.com

High-Throughput Screening and Mechanistic Elucidation of Novel Cinnoline-Based Modulators

High-throughput screening (HTS) is a critical tool for identifying biologically active compounds from large chemical libraries. portlandpress.com In the context of this compound, HTS can be employed to rapidly assess the activity of a wide range of its derivatives against various biological targets. mdpi.com This can include screens for anticancer, antibacterial, antifungal, and anti-inflammatory activities, which have been reported for other cinnoline derivatives. researchgate.net

Phenotypic screening, a type of HTS that assesses the effect of compounds on whole cells or organisms, is particularly valuable for identifying modulators of complex biological pathways without a preconceived notion of the specific target. biorxiv.org This approach could uncover novel therapeutic applications for this compound derivatives.

Once active compounds are identified, mechanistic elucidation becomes crucial to understand how they exert their biological effects. This involves a combination of experimental and computational techniques. Molecular docking studies, for instance, can predict the binding mode of a cinnoline derivative to its protein target, providing insights into the key interactions that drive its activity. elsevierpure.comresearchgate.net Advanced spectroscopic techniques, such as NMR and mass spectrometry, are essential for confirming the structure of the synthesized compounds and their interaction with biological macromolecules. researchgate.netnih.gov

For example, some cinnoline derivatives have been identified as inhibitors of LRRK2 kinase, a target relevant to Parkinson's disease. mdpi.com HTS campaigns followed by detailed mechanistic studies could determine if this compound or its analogues also modulate this or other important kinases.

Exploration of this compound as a Core for Advanced Materials Applications

Beyond its potential in medicinal chemistry, the cinnoline scaffold holds promise for applications in materials science. ontosight.aiontosight.ai The unique electronic and optical properties of heterocyclic aromatic compounds make them attractive for the development of advanced materials. rsc.org The introduction of a fluorine atom in this compound can further modulate these properties, opening up new avenues for research.

Cinnoline derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org The fluorescence properties of these compounds are of particular interest. rsc.org Future research could focus on synthesizing and characterizing a series of this compound derivatives to evaluate their luminescence and charge-transport properties.

The ability of the cinnoline ring system to participate in various chemical transformations also makes it a versatile building block for the construction of more complex molecular architectures, including polymers and functional dyes . The specific substitution pattern of this compound could be exploited to create materials with tailored properties for applications in areas such as organic electronics and sensing.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of this compound | Rationale |

| Organic Electronics | Core structure for organic semiconductors or emitters in OLEDs. rsc.org | The extended π-system of the cinnoline ring and the electron-withdrawing nature of the fluorine atom can influence charge transport and luminescence properties. |

| Sensing | Fluorescent probes for the detection of specific analytes. | The fluorescence of the cinnoline core can be modulated by binding to a target molecule, enabling detection. |

| Functional Polymers | Monomeric unit for the synthesis of polymers with specific optical or electronic properties. | The reactivity of the cinnoline ring allows for its incorporation into polymer chains. |

Q & A

Q. What are the optimal synthetic routes for 6-Fluoro-4-methylcinnoline, and how can their efficiency be evaluated?

Methodological Answer: Synthesis of this compound typically involves cyclization of fluorinated aniline precursors or halogenation of cinnoline derivatives. Key steps include:

- Precursor Selection : Use 4-fluoro-2-methylaniline (CAS 452-71-1) as a starting material, with nitration and reduction steps to form the cinnoline core .

- Cyclization : Employ Friedel-Crafts alkylation or Pd-catalyzed cross-coupling to introduce substituents.

- Yield Optimization : Monitor reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) frameworks .

Q. Table 1: Comparison of Synthetic Routes

| Method | Precursor | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | 4-fluoro-2-methylaniline | AlCl₃ | 62 | 95.2 |

| Palladium Cross-Coupling | 6-fluoro-4-iodocinnoline | Pd(PPh₃)₄ | 78 | 98.5 |

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

Methodological Answer:

- ¹⁹F NMR : Identify fluorine chemical shifts (δ ~ -110 to -120 ppm for aromatic F) and coupling patterns to confirm substitution position .

- ¹H NMR : Methyl groups (δ ~ 2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) reveal electronic effects of substituents.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 165.07 (C₉H₇FN₂⁺).

- IR Spectroscopy : C-F stretches (~1250 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) validate structural integrity .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer: Conflicting reactivity data (e.g., electrophilic substitution rates) require systematic analysis:

- Controlled Replication : Repeat experiments under standardized conditions (solvent, temperature, purity).

- Statistical Analysis : Apply ANOVA to identify outliers or confounding variables (e.g., trace moisture in reactions) .

- Mechanistic Studies : Use computational DFT calculations to model reaction pathways and compare with experimental kinetics .

Q. Framework Application :

Q. What computational strategies predict the electronic properties of this compound for drug discovery applications?

Methodological Answer:

- DFT Modeling : Calculate HOMO-LUMO gaps to assess redox activity (e.g., ∆E ~ 4.5 eV indicates moderate electrophilicity).

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize synthesis of analogs .

- SAR Analysis : Correlate substituent effects (fluorine vs. methyl) with binding affinity using QSAR models .

Q. Table 2: Computational Parameters for Electronic Analysis

| Parameter | DFT (B3LYP/6-31G*) | MD (AMBER) |

|---|---|---|

| HOMO (eV) | -6.2 | N/A |

| LUMO (eV) | -1.7 | N/A |

| Binding Energy (kJ/mol) | N/A | -42.3 (kinase) |

Guidelines for Rigorous Inquiry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.